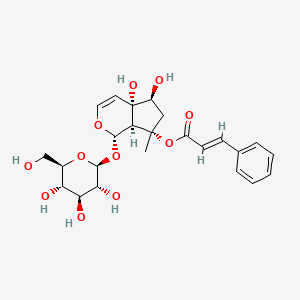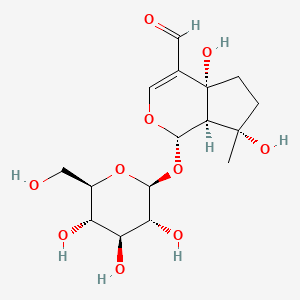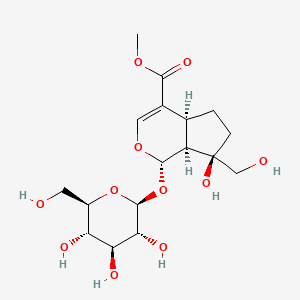
ヤタマンバルテートB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jatamanvaltrate B is a natural product found in Valeriana jatamansi, Valeriana officinalis, and Nardostachys jatamansi with data available.
科学的研究の応用
神経保護作用
ヤタマンバルテートBは、バレリアナ・ヤタマンシの根から得られ、神経保護作用を示すことが実証されています。 それは、ヒトドパミン神経芽細胞腫のSH-SY5Y細胞において、MPP±刺激による神経細胞死に対して、中等度の神経保護作用を示しました {svg_1}.
抗炎症活性
This compoundは、抗炎症作用を示すことが明らかになっています。 ある研究では、実験用ラットにおけるカラギーナンおよび完全フロイントアジュバント(CFA誘発アジュバント)モデルにおいて、有意な抗炎症作用を示しました {svg_2}.
抗菌活性
This compoundは、抗菌活性も示しています。 それは、黄色ブドウ球菌に対して強い抗菌活性を示しました {svg_3}.
抗真菌効果
抗菌作用に加えて、this compoundは、抗真菌効果も示しています。 それは、ペニシリウム・クリソゲナムに対して効果的であることが判明しました {svg_4}.
抗酸化作用
This compoundの由来となる植物であるバレリアナ・ヤタマンシは、その抗酸化作用で知られています {svg_5}. 検索結果には、this compoundの抗酸化作用に関する特定の研究は記載されていませんが、それは植物全体の抗酸化作用に貢献している可能性があります。
銀ナノ粒子の生合成
This compoundを含むバレリアナ・ヤタマンシの根抽出物の興味深い用途は、銀ナノ粒子の生合成です。 これらのナノ粒子は、さまざまな微生物に対する抗菌作用、抗酸化作用、および抗バイオフィルム作用について評価されています {svg_6}.
作用機序
Target of Action
Jatamanvaltrate B, a compound isolated from the medicinal herb Valeriana jatamansi, has been found to exhibit cytotoxic activity against various cancer cells, including A549, PC-3M, HCT-8, and Bel7402 . It also demonstrated antibacterial activity against Staphylococcus aureus .
Mode of Action
Jatamanvaltrate B interacts with its targets, leading to changes in cellular processes. It has been found to induce cell cycle arrest, apoptosis, and autophagy in human breast cancer cells . The compound reduces the expression of p-Akt (Ser 473), cyclin B1, and caspase 8, while increasing the expression of p21, p-cdc2, cleaved-caspase 3, cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) .
Biochemical Pathways
The compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, in cancer cells . This is achieved by causing oxidative stress, which leads to an imbalance between anti-apoptotic proteins (Bcl-2 and Bcl-XL) and pro-apoptotic proteins (Bax, Bak, and Bid) . This imbalance results in the formation of heterodimers in the outer membrane of the mitochondria, allowing apoptogenic factors to exit the cytosol .
Pharmacokinetics
The compound’s cytotoxic activity against various cancer cells suggests that it may have good bioavailability .
Result of Action
The action of Jatamanvaltrate B results in significant anti-cancer activity, especially in human breast cancer cells . It induces cell cycle arrest at the G2/M stage and apoptosis in MDA-MB-231 and MCF-7 cells . In addition, it inhibits cell migration through the down-regulation of MMP-9 and MMP-2 expression .
将来の方向性
The study suggests the need to promote research on the identification of active components from the species and their mechanism of action . The plant comprises huge potential for future research and drug development . The species has several therapeutic properties, e.g., neurotoxic, cytotoxic, sedative, anti-inflammation, antidepressant, antidiarrheal, anti-HCV, adaptogenic, analgesic, antioxidant, and antimicrobial effects .
生化学分析
Biochemical Properties
Jatamanvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Jatamanvaltrate B has been shown to interact with enzymes involved in the apoptotic pathways, such as caspases, which are crucial for programmed cell death . Additionally, it affects the activity of proteins involved in cell cycle regulation, such as Cyclin B1 and cdc2 . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.
Cellular Effects
Jatamanvaltrate B exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, Jatamanvaltrate B induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing the expression of apoptotic proteins such as PARP, Caspase 3, Caspase 8, and Caspase 9 . These effects underscore the compound’s potential in cancer therapy and its ability to regulate critical cellular functions.
Molecular Mechanism
The molecular mechanism of Jatamanvaltrate B involves several intricate processes. At the molecular level, Jatamanvaltrate B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to and activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . Additionally, Jatamanvaltrate B inhibits the activity of Cyclin B1 and cdc2, resulting in cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Jatamanvaltrate B have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Jatamanvaltrate B maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Jatamanvaltrate B vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits as well as potential toxic or adverse effects . For instance, in breast cancer models, higher doses of Jatamanvaltrate B result in more pronounced inhibition of tumor growth and increased apoptosis . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Jatamanvaltrate B is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its therapeutic effects . For example, Jatamanvaltrate B affects the activity of enzymes involved in the apoptotic pathways, leading to changes in metabolite levels and cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic processes and its role in therapeutic applications.
Transport and Distribution
The transport and distribution of Jatamanvaltrate B within cells and tissues are crucial for its bioactivity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that Jatamanvaltrate B is efficiently transported to target tissues, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms of Jatamanvaltrate B is essential for optimizing its therapeutic potential.
Subcellular Localization
Jatamanvaltrate B exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Jatamanvaltrate B localizes to the mitochondria, where it interacts with key proteins involved in apoptosis . This subcellular localization is critical for the compound’s bioactivity and therapeutic potential.
特性
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCPUWSKJGJNH-ZTJXRXMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC[C@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)

![(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol](/img/structure/B1162141.png)
